molecular formula C20H18F3N5OS B10913803 N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10913803
M. Wt: 433.5 g/mol
InChI Key: LRWCONINASSKES-UHFFFAOYSA-N
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Description

N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole and thienopyrazole core. This compound is notable for its unique structural properties, which include a trifluoromethyl group and a thienopyrazole ring system. These features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diketones with arylhydrazines to form pyrazole derivatives . The final step often involves the formation of the thienopyrazole ring system under specific conditions, such as the use of transition-metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other signaling molecules involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group and a thienopyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18F3N5OS

Molecular Weight

433.5 g/mol

IUPAC Name

N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H18F3N5OS/c1-12-8-9-27(25-12)11-13(2)24-18(29)16-10-15-17(20(21,22)23)26-28(19(15)30-16)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,24,29)

InChI Key

LRWCONINASSKES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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